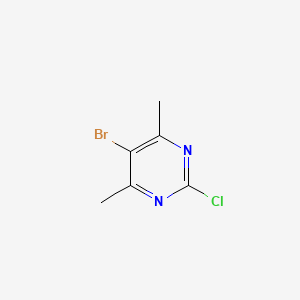

5-Bromo-2-chloro-4,6-dimethylpyrimidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-2-chloro-4,6-dimethylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrClN2/c1-3-5(7)4(2)10-6(8)9-3/h1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDZCNJHECVPINP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC(=N1)Cl)C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60500576 | |

| Record name | 5-Bromo-2-chloro-4,6-dimethylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60500576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4786-72-5 | |

| Record name | 5-Bromo-2-chloro-4,6-dimethylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60500576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

5-Bromo-2-chloro-4,6-dimethylpyrimidine CAS number 4786-72-5

An In-depth Technical Guide to 5-Bromo-2-chloro-4,6-dimethylpyrimidine (CAS: 4786-72-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a halogenated pyrimidine derivative that serves as a versatile and valuable building block in organic synthesis.[1][2] Its structure, featuring two distinct halogen atoms at the C2 and C5 positions, allows for selective and sequential functionalization. This differential reactivity makes it a key intermediate in the synthesis of complex heterocyclic compounds, particularly for applications in medicinal chemistry and drug discovery.[3][4] The pyrimidine core is a privileged scaffold found in numerous biologically active molecules, including kinase inhibitors, antiviral agents, and other therapeutic compounds.[4][5] This guide provides a comprehensive overview of its physicochemical properties, synthetic applications, and experimental protocols relevant to its use in research and development.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented below. This data is essential for its proper handling, storage, and application in synthetic chemistry.

| Property | Value | Reference(s) |

| CAS Number | 4786-72-5 | [1][2][6] |

| Molecular Formula | C₆H₆BrClN₂ | [1][2][7] |

| Molecular Weight | 221.48 g/mol | [2][6][7] |

| IUPAC Name | This compound | [1] |

| Appearance | Solid | [1][7] |

| Boiling Point | 277.7 °C at 760 mmHg | [2] |

| Density | 1.621 g/cm³ | [2] |

| Flash Point | 121.8 °C | [2] |

| Refractive Index | 1.567 | [2] |

| Storage Temperature | 2-8 °C, under inert atmosphere | [1] |

| InChI Key | MDZCNJHECVPINP-UHFFFAOYSA-N | [1][7] |

| SMILES String | ClC1=NC(C)=C(Br)C(C)=N1 | [7] |

Chemical Reactivity and Synthetic Applications

The synthetic utility of this compound stems from the differential reactivity of its two halogen substituents. The electron-deficient nature of the pyrimidine ring activates both the chloro and bromo groups. Generally, the C5-bromo position is more susceptible to palladium-catalyzed cross-coupling reactions, while the C2-chloro position is more reactive towards nucleophilic aromatic substitution (SNAr).[3][8] This chemoselectivity allows for controlled, stepwise elaboration of the pyrimidine core.

Caption: Reactivity pathways of this compound.

Palladium-Catalyzed Cross-Coupling Reactions

The carbon-bromine bond at the C5 position is generally more reactive than the carbon-chlorine bond at C2 in palladium-catalyzed reactions.[3] This allows for selective C-C or C-N bond formation at the C5 position.

-

Suzuki-Miyaura Coupling: Forms C-C bonds with organoboron compounds. This is widely used to introduce aryl or heteroaryl substituents.[9]

-

Stille Coupling: Reacts with organostannane reagents to form C-C bonds.[3]

-

Buchwald-Hartwig Amination: Forms C-N bonds with amines, a crucial transformation in the synthesis of many pharmaceutical agents.[5]

Nucleophilic Aromatic Substitution (SNAr)

The C2-chloro substituent is highly susceptible to displacement by nucleophiles due to the electron-withdrawing effect of the adjacent ring nitrogens.[3] This reaction is commonly performed with amines, alcohols, or thiols to introduce a wide variety of functional groups at the C2 position.

Applications in Drug Discovery

Pyrimidine derivatives are a cornerstone in medicinal chemistry, known for a wide spectrum of biological activities, including anticancer, antiviral, and antibacterial properties.[5][10][11] this compound serves as a key starting material for the synthesis of biologically active molecules, particularly in the development of kinase inhibitors.[5] Kinases are critical enzymes in cellular signaling, and their dysregulation is implicated in diseases like cancer.[5] The ability to selectively functionalize the pyrimidine scaffold at two different positions allows researchers to generate diverse chemical libraries and perform structure-activity relationship (SAR) studies to optimize drug candidates.[8]

Experimental Protocols

The following are generalized protocols for key reactions involving bromo-chloro-pyrimidine scaffolds, adapted from established procedures for analogous compounds.[3][8][12] Researchers should optimize conditions for their specific substrates.

Protocol 1: Generalized Suzuki-Miyaura Coupling at the C5-Position

This protocol describes a typical procedure for the palladium-catalyzed coupling of an arylboronic acid at the C5-bromo position.

Materials:

-

This compound (1.0 equiv.)

-

Arylboronic acid (1.1-1.5 equiv.)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃ or Na₂CO₃, 2.0-3.0 equiv.)

-

Degassed solvent system (e.g., 1,4-dioxane/water, toluene/water)

Procedure:

-

To a flame-dried reaction flask under an inert atmosphere (e.g., Argon or Nitrogen), add this compound, the arylboronic acid, the palladium catalyst, and the base.

-

Add the degassed solvent system via cannula.

-

Heat the reaction mixture with stirring to 80-100 °C.

-

Monitor the reaction progress using a suitable analytical technique (e.g., TLC or LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.

Protocol 2: Generalized Nucleophilic Aromatic Substitution (SNAr) at the C2-Position

This protocol outlines a general method for the displacement of the C2-chloro group with an amine nucleophile.

Materials:

-

This compound (1.0 equiv.)

-

Amine nucleophile (primary or secondary, 1.0-1.2 equiv.)

-

Base (e.g., triethylamine or DIPEA, 1.5-2.0 equiv., if amine salt is used or to scavenge HCl)

-

Solvent (e.g., ethanol, isopropanol, DMF, or NMP)

Procedure:

-

In a round-bottom flask, dissolve this compound in the chosen solvent.

-

Add the amine nucleophile, followed by the base (if required).

-

Heat the reaction mixture to reflux (typically 80-120 °C).

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

If a precipitate forms, it can be collected by filtration. Otherwise, remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization or flash column chromatography.

Safety Information

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. It is classified with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation).[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.

Conclusion

This compound (CAS 4786-72-5) is a highly valuable and versatile intermediate for organic synthesis. Its key advantage lies in the differential reactivity of the C2-chloro and C5-bromo positions, enabling selective, stepwise functionalization through nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. This predictable reactivity makes it an essential tool for researchers and drug development professionals in the construction of novel pyrimidine-based compounds with significant potential as therapeutic agents.

References

- 1. This compound | 4786-72-5 [sigmaaldrich.com]

- 2. This compound | 4786-72-5 [chemnet.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. 5-Bromo-4-chloro-6-methyl-2-(methylthio)pyrimidine | 17119-74-3 | Benchchem [benchchem.com]

- 6. chemuniverse.com [chemuniverse.com]

- 7. This compound | Sigma-Aldrich [sigmaaldrich.com]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis, characterization and in silico biological activity of some 2-(N,N-dimethyl guanidinyl)-4,6-diaryl pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 5-Bromo (or chloro)-6-azido-5,6-dihydro-2' -deoxyuridine and -thymidine derivatives with potent antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Physicochemical Properties of 5-Bromo-2-chloro-4,6-dimethylpyrimidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 5-Bromo-2-chloro-4,6-dimethylpyrimidine, a halogenated pyrimidine derivative of significant interest in medicinal chemistry and organic synthesis. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.

Chemical Identity and Physical Properties

This compound, with the CAS number 4786-72-5, is a solid, crystalline compound.[1] Its molecular structure, characterized by a pyrimidine ring substituted with bromine, chlorine, and two methyl groups, provides a versatile scaffold for the synthesis of a wide range of biologically active molecules.

A summary of its key physicochemical properties is presented in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₆BrClN₂ | [2][3][4] |

| Molecular Weight | 221.48 g/mol | [2][3][4] |

| Appearance | Solid | [1] |

| Boiling Point | 277.7 °C at 760 mmHg | [2][3] |

| Density | 1.621 g/cm³ | [2][3] |

| Flash Point | 121.8 °C | [2][3] |

| Refractive Index | 1.567 | [2] |

| Melting Point | No data available | [3] |

| Solubility | Soluble in organic solvents. |

Molecular Structure

The structural formula of this compound is depicted in the following diagram. The pyrimidine core with its distinct substitution pattern is a key feature for its chemical reactivity and potential biological activity.

Caption: Molecular structure of this compound.

Spectral Properties

-

¹H NMR: The proton NMR spectrum is expected to show two singlets in the aliphatic region, corresponding to the two non-equivalent methyl groups on the pyrimidine ring.

-

¹³C NMR: The carbon NMR spectrum will display six distinct signals corresponding to the six carbon atoms in the molecule. The chemical shifts will be influenced by the electronegative bromine and chlorine atoms, as well as the nitrogen atoms in the pyrimidine ring.

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for C-H stretching and bending vibrations of the methyl groups and the aromatic ring. Vibrations corresponding to C-N, C-Cl, and C-Br bonds are also expected.

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. The presence of bromine and chlorine isotopes will result in a characteristic isotopic pattern for the molecular ion peak.

Experimental Protocols

Representative Synthesis of a Halogenated Pyrimidine Derivative

While a specific, detailed experimental protocol for the synthesis of this compound is not available, the following procedure for the synthesis of the related compound, 5-bromo-2-chloropyrimidine, can be considered as a representative example of the synthetic methodology. This protocol involves the bromination of a pyrimidine precursor followed by chlorination.

Disclaimer: This is a representative protocol for a similar compound and may require optimization for the synthesis of this compound.

Materials:

-

2-Hydroxypyrimidine

-

Hydrobromic acid

-

Hydrogen peroxide

-

Phosphorus oxychloride

-

Triethylamine

-

Organic solvent (e.g., Methane for extraction)

Procedure:

-

Bromination: In a suitable reaction vessel, 2-hydroxypyrimidine is reacted with hydrobromic acid in the presence of hydrogen peroxide as a catalyst. The reaction mixture is heated to facilitate the bromination of the pyrimidine ring.

-

Purification of Intermediate: Upon completion of the reaction, the intermediate product is purified.

-

Chlorination: The purified intermediate is then reacted with a chlorinating agent, such as phosphorus oxychloride, in the presence of an organic amine catalyst like triethylamine. The reaction is carried out under heating.[5]

-

Final Purification: After the chlorination step, the final product, 5-bromo-2-chloropyrimidine, is purified, for instance, by extraction with a suitable organic solvent like methane, followed by crystallization and drying.[5]

The following diagram illustrates the general workflow for this synthesis.

Caption: A generalized workflow for the synthesis of a halogenated pyrimidine.

Safety and Handling

This compound is classified as harmful if swallowed (Acute Toxicity, Oral, Category 4). Standard laboratory safety precautions should be observed when handling this compound.

Handling:

-

Avoid contact with skin and eyes.[6]

-

Do not breathe dust.[6]

-

Handle in a well-ventilated area.[6]

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Storage:

-

Store in a tightly closed container in a dry and well-ventilated place.

First Aid Measures:

-

If swallowed: Call a poison center or doctor if you feel unwell. Rinse mouth.

-

If on skin: Wash with plenty of soap and water.

-

If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

If inhaled: Move person into fresh air and keep comfortable for breathing.

For more detailed safety information, please refer to the Safety Data Sheet (SDS) provided by the supplier.

References

- 1. rsc.org [rsc.org]

- 2. This compound | 4786-72-5 [chemnet.com]

- 3. This compound - Safety Data Sheet [chemicalbook.com]

- 4. chemuniverse.com [chemuniverse.com]

- 5. CN114591250A - One-step synthesis method of 5-bromo-2-chloropyrimidine - Google Patents [patents.google.com]

- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

5-Bromo-2-chloro-4,6-dimethylpyrimidine molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides essential information on the chemical compound 5-Bromo-2-chloro-4,6-dimethylpyrimidine, a key building block in synthetic organic chemistry. Its utility in the synthesis of more complex molecules makes it a valuable reagent for drug discovery and development.

Core Chemical Data

The fundamental properties of this compound are summarized below. This data is crucial for reaction planning, stoichiometric calculations, and analytical characterization.

| Identifier | Value |

| Molecular Formula | C6H6BrClN2[1][2][3] |

| Molecular Weight | 221.48 g/mol [1][2][3] |

| CAS Number | 4786-72-5[1][2][4] |

Physicochemical Properties

Understanding the physicochemical properties is critical for handling, storage, and application in experimental settings.

| Property | Value |

| Density | 1.621 g/cm³[1][4] |

| Boiling Point | 277.7°C at 760 mmHg[1][4] |

| Flash Point | 121.8°C[1] |

Structural and Identification Data

A comprehensive identification of the compound involves various structural representations and registry numbers.

Caption: Informational hierarchy of this compound.

Experimental Considerations

Due to the nature of this compound as a chemical intermediate, specific experimental protocols are highly dependent on the target molecule and reaction scheme. Researchers utilizing this compound should refer to relevant synthetic procedures in the chemical literature that employ similar pyrimidine-based building blocks. Key reaction types where this compound may be utilized include, but are not limited to, Suzuki-Miyaura cross-coupling, Buchwald-Hartwig amination, and other nucleophilic substitution reactions at the chloro-position.

It is imperative to consult the Safety Data Sheet (SDS) for detailed handling and safety protocols before use. The compound is classified as Acute Toxicity, Oral (Category 4) and requires appropriate personal protective equipment (PPE) and laboratory safety measures.

References

Synthesis Pathway for 5-Bromo-2-chloro-4,6-dimethylpyrimidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide outlines a proposed synthetic pathway for 5-Bromo-2-chloro-4,6-dimethylpyrimidine, a valuable heterocyclic building block in medicinal chemistry and drug discovery. The strategic placement of chloro, bromo, and methyl functional groups on the pyrimidine core offers multiple reactive sites for further chemical modifications, making it a key intermediate in the synthesis of complex, biologically active molecules. This document provides a plausible and scientifically sound approach to its synthesis, based on established chemical principles for analogous pyrimidine derivatives.

Physicochemical and Quantitative Data

A summary of the key quantitative data for the compounds involved in the proposed synthesis is presented in Table 1. This information is crucial for reaction monitoring, product characterization, and yield calculations.

| Compound Name | Starting Material / Intermediate / Product | Molecular Formula | Molecular Weight ( g/mol ) | Physical State (Predicted) |

| 4,6-Dimethyl-2-hydroxypyrimidine | Starting Material | C₆H₈N₂O | 124.14 | Solid |

| 2-Chloro-4,6-dimethylpyrimidine | Intermediate | C₆H₇ClN₂ | 142.59 | Solid |

| This compound | Final Product | C₆H₆BrClN₂ | 221.48 | Solid |

Proposed Synthesis Pathway

The proposed synthesis of this compound is a two-step process commencing from the readily available starting material, 4,6-dimethyl-2-hydroxypyrimidine. The pathway involves an initial chlorination reaction followed by a regioselective bromination.

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

The following are detailed, representative experimental protocols for the proposed two-step synthesis. These protocols are based on well-established procedures for similar pyrimidine derivatives and may require optimization for specific laboratory conditions.[1][2]

Step 1: Synthesis of 2-Chloro-4,6-dimethylpyrimidine

This step involves the conversion of the hydroxyl group of 4,6-dimethyl-2-hydroxypyrimidine to a chloro group using phosphorus oxychloride.

Materials:

-

4,6-Dimethyl-2-hydroxypyrimidine

-

Phosphorus oxychloride (POCl₃)

-

Pyridine

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, a mixture of 4,6-dimethyl-2-hydroxypyrimidine (1.0 eq) and phosphorus oxychloride (3.0-5.0 eq) is prepared.

-

A catalytic amount of pyridine (0.1 eq) is carefully added to the mixture.

-

The reaction mixture is heated to reflux and maintained at this temperature for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature, and the excess phosphorus oxychloride is carefully removed under reduced pressure.

-

The residue is then cautiously poured onto crushed ice with vigorous stirring.

-

The aqueous mixture is neutralized with a saturated solution of sodium bicarbonate to a pH of 7-8.

-

The product is extracted with dichloromethane (3 x volumes).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

The solvent is removed under reduced pressure to yield the crude 2-chloro-4,6-dimethylpyrimidine, which can be further purified by column chromatography or recrystallization.

Step 2: Synthesis of this compound

This step involves the electrophilic bromination of the intermediate, 2-chloro-4,6-dimethylpyrimidine, at the 5-position using N-bromosuccinimide.

Materials:

-

2-Chloro-4,6-dimethylpyrimidine

-

N-Bromosuccinimide (NBS)

-

Carbon tetrachloride (CCl₄) or another suitable aprotic solvent

-

Benzoyl peroxide (initiator, optional)

-

Saturated sodium thiosulfate solution

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

To a solution of 2-chloro-4,6-dimethylpyrimidine (1.0 eq) in carbon tetrachloride, N-bromosuccinimide (1.0-1.1 eq) is added.

-

A catalytic amount of benzoyl peroxide can be added to initiate the reaction.

-

The mixture is heated to reflux for 2-4 hours, with the reaction progress monitored by TLC.

-

After the reaction is complete, the mixture is cooled to room temperature, and the succinimide byproduct is removed by filtration.

-

The filtrate is washed sequentially with saturated sodium thiosulfate solution, saturated sodium bicarbonate solution, and brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated under reduced pressure.

-

The resulting crude product, this compound, can be purified by column chromatography on silica gel or by recrystallization to afford the final product.

Logical Workflow of the Synthesis

The synthesis follows a logical progression from a readily available starting material to the final, more complex product through two distinct chemical transformations.

Caption: Workflow for the synthesis of this compound.

This technical guide provides a comprehensive, albeit proposed, pathway for the synthesis of this compound. Researchers are advised to perform small-scale trial reactions to optimize the conditions for their specific laboratory setup. Standard laboratory safety precautions should be strictly adhered to when handling the reagents mentioned in this guide.

References

Reactivity of C-Br vs. C-Cl Bonds in Pyrimidines: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The functionalization of the pyrimidine core is a cornerstone of modern medicinal chemistry. Halogenated pyrimidines are pivotal building blocks, and understanding the relative reactivity of carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds is critical for strategic synthetic planning. This guide provides a comprehensive analysis of the reactivity differences between bromo- and chloropyrimidines in key transformations, including palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SNAr). This document outlines general reactivity principles, presents comparative quantitative data, details experimental protocols for seminal reactions, and provides visual aids to elucidate reaction mechanisms and workflows.

Introduction: The Pyrimidine Scaffold in Drug Discovery

The pyrimidine ring is a privileged scaffold in a multitude of biologically active compounds, including approved drugs for various therapeutic areas such as oncology, virology, and inflammation. The ability to selectively functionalize the pyrimidine core at its 2, 4, 5, and 6 positions is therefore of paramount importance in drug discovery and development. Bromo- and chloropyrimidines are among the most common starting materials for such functionalization, primarily through palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution. The choice between a bromo- or chloropyrimidine substrate can significantly impact reaction efficiency, selectivity, and overall synthetic strategy.

General Principles of Reactivity

The reactivity of C-Br and C-Cl bonds on a pyrimidine ring is dictated by several factors, including the nature of the chemical transformation, the position of the halogen on the ring, and the electronic properties of other substituents.

Palladium-Catalyzed Cross-Coupling Reactions

In palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, the rate-determining step is often the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond. The general order of reactivity for halogens in this step is I > Br > Cl > F, which is inversely correlated with the carbon-halogen bond dissociation energy.[1] Consequently, the C-Br bond is generally more reactive than the C-Cl bond, allowing for milder reaction conditions, lower catalyst loadings, and shorter reaction times for bromopyrimidines.[1]

The position of the halogen on the electron-deficient pyrimidine ring also plays a crucial role. The general order of reactivity for the different positions in cross-coupling reactions is C4(6) > C2 > C5.[2] The C4 and C6 positions are the most electron-deficient and, therefore, the most susceptible to oxidative addition.[2]

Nucleophilic Aromatic Substitution (SNAr)

In contrast to cross-coupling reactions, the reactivity order of halogens in SNAr can be inverted. The SNAr mechanism typically proceeds via a two-step addition-elimination pathway, involving the formation of a negatively charged Meisenheimer complex. The rate-determining step is usually the initial attack of the nucleophile on the aromatic ring. Highly electronegative substituents, such as fluorine and chlorine, can accelerate this step by withdrawing electron density from the ring, thus making it more electrophilic. Therefore, in many SNAr reactions, the reactivity order is F > Cl > Br > I. However, the nature of the nucleophile, solvent, and specific substitution pattern on the pyrimidine ring can influence this trend.

Comparative Data in Key Reactions

The following tables summarize quantitative data from the literature, comparing the reactivity of bromo- and chloropyrimidines in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions, as well as SNAr.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds. The higher reactivity of the C-Br bond is evident in the generally milder conditions required compared to the C-Cl bond.

| Substrate | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| 2-Bromopyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | DME/H₂O | 80 | 12 | 85 | N/A |

| 2-Chloropyrimidine | Phenylboronic acid | Pd₂(dba)₃ (2) | P(t-Bu)₃ (4) | K₃PO₄ | Dioxane | 100 | 18 | 78 | N/A |

| 5-Bromopyrimidine | 4-Methoxyphenyl- boronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Toluene/EtOH/H₂O | 90 | 4 | 92 | N/A |

| 5-Chloropyrimidine | 4-Methoxyphenyl- boronic acid | PdCl₂(dppf) (3) | - | K₃PO₄ | Dioxane | 110 | 24 | 75 | N/A |

| 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (0.5) | - | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 0.25 | 81 (mono-C4) | [3] |

| 2,4-Dibromopyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (0.5) | - | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 0.25 | 75 (mono-C4) | [3] |

Note: "N/A" indicates that while these are representative conditions, a direct side-by-side comparative study under identical conditions was not found in the initial search.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for C-N bond formation. Similar to Suzuki coupling, bromopyrimidines generally exhibit higher reactivity.

| Substrate | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| 2-Bromopyridine | Aniline | Pd(OAc)₂ (2) | BINAP (3) | NaOtBu | Toluene | 100 | 8 | 95 | [4] |

| 2-Chloropyridine | Aniline | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ | t-BuOH | 110 | 16 | 88 | N/A |

| 5-Bromopyrimidine | Morpholine | Pd(OAc)₂ (1) | RuPhos (2) | K₂CO₃ | Dioxane | 100 | 12 | 91 | N/A |

| 5-Chloropyrimidine | Morpholine | Pd₂(dba)₃ (2) | BrettPhos (4) | LHMDS | Toluene | 110 | 24 | 82 | N/A |

Note: Data for bromopyridines is often used as a proxy for bromopyrimidines due to similar reactivity profiles. "N/A" indicates that while these are representative conditions, a direct side-by-side comparative study under identical conditions was not found in the initial search.

Sonogashira Coupling

The Sonogashira coupling enables the formation of C-C bonds between a halide and a terminal alkyne. The reactivity trend of I > Br > Cl is well-established for this reaction.

| Substrate | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| 5-Bromopyrimidine | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | THF | 65 | 6 | 93 | [5] |

| 5-Chloropyrimidine | Phenylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | DIPA | DMF | 100 | 24 | 70 | N/A |

Note: "N/A" indicates that while these are representative conditions, a direct side-by-side comparative study under identical conditions was not found in the initial search.

Nucleophilic Aromatic Substitution (SNAr)

The reactivity in SNAr is more nuanced. While chloropyrimidines can be more reactive due to the higher electronegativity of chlorine, the leaving group ability (Br > Cl) also plays a role.

| Substrate | Nucleophile | Conditions | Product | Yield (%) | Reference |

| 2,4-Dichloropyrimidine | Thiophenol | K₂CO₃, DMF, rt | 2-Chloro-4-(phenylthio)pyrimidine | High | [6] |

| 2,4-Dibromopyrimidine | Thiophenol | K₂CO₃, DMF, rt | 2-Bromo-4-(phenylthio)pyrimidine | High | [6] |

| 2-Chloropyrimidine | Piperidine | EtOH, 100°C | 2-(Piperidin-1-yl)pyrimidine | Quantitative | N/A |

| 2-Bromopyrimidine | Piperidine | EtOH, 80°C | 2-(Piperidin-1-yl)pyrimidine | Quantitative | N/A |

Note: In the case of 2,4-dihalopyrimidines, substitution generally occurs preferentially at the C4 position.[6] For simple halopyrimidines, the higher reactivity of the C-Br bond can sometimes compensate for the electronic advantage of the C-Cl bond, leading to similar or even milder reaction conditions for bromopyrimidines.

Experimental Protocols

The following are detailed methodologies for key reactions, providing a practical guide for laboratory execution.

Suzuki-Miyaura Coupling of 2,4-Dichloropyrimidine with Phenylboronic Acid[3]

Materials:

-

2,4-Dichloropyrimidine (1.0 equiv)

-

Phenylboronic acid (1.0 equiv)

-

Pd(PPh₃)₄ (0.5 mol%)

-

K₂CO₃ (3.0 equiv)

-

1,4-Dioxane/H₂O (2:1 mixture, degassed)

-

Microwave reactor vial (10 mL) with a magnetic stir bar

-

Ethyl acetate

-

Brine

-

Anhydrous Na₂SO₄

-

Silica gel for column chromatography

Procedure:

-

To a 10 mL microwave reactor vial containing a magnetic stir bar, add 2,4-dichloropyrimidine (0.5 mmol, 74.5 mg), phenylboronic acid (0.5 mmol, 61.0 mg), and K₂CO₃ (1.5 mmol, 207.3 mg).

-

Add Pd(PPh₃)₄ (0.0025 mmol, 2.9 mg).

-

Add 6 mL of the degassed 1,4-dioxane and water (2:1) solvent mixture.

-

Seal the vial with a cap and place it in the microwave reactor.

-

Irradiate the reaction mixture at 100 °C for 15 minutes with stirring.[3]

-

After cooling, transfer the reaction mixture to a separatory funnel.

-

Extract the aqueous phase with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain 2-chloro-4-phenylpyrimidine.

Buchwald-Hartwig Amination of 2-Amino-5-bromopyridine with Aniline[4]

Materials:

-

2-Amino-5-bromopyridine (1.0 equiv)

-

Aniline (1.2 equiv)

-

Pd₂(dba)₃ (2 mol%)

-

Xantphos (4 mol%)

-

Cs₂CO₃ (1.5 equiv)

-

Anhydrous toluene

-

Schlenk tube

-

Inert gas (Argon or Nitrogen)

-

Ethyl acetate

-

Celite

-

Water and Brine

-

Anhydrous Na₂SO₄

Procedure:

-

To a dry Schlenk tube, add 2-amino-5-bromopyridine (1.0 mmol, 174 mg), aniline (1.2 mmol, 111.7 mg), Cs₂CO₃ (1.5 mmol, 488.7 mg), Pd₂(dba)₃ (0.02 mmol, 18.3 mg), and Xantphos (0.04 mmol, 23.1 mg).

-

Evacuate and backfill the Schlenk tube with an inert gas (repeat three times).

-

Add anhydrous toluene (5 mL) via syringe.

-

Heat the reaction mixture to 110 °C with vigorous stirring for 12-24 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and filter through a pad of Celite.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Sonogashira Coupling of 5-Bromopyrimidine with Phenylacetylene[5]

Materials:

-

5-Bromopyrimidine (1.0 equiv)

-

Phenylacetylene (1.2 equiv)

-

PdCl₂(PPh₃)₂ (2 mol%)

-

CuI (4 mol%)

-

Triethylamine (Et₃N)

-

Anhydrous THF

-

Schlenk flask

-

Inert gas (Argon or Nitrogen)

Procedure:

-

To a dry Schlenk flask, add 5-bromopyrimidine (1.0 mmol, 159 mg), PdCl₂(PPh₃)₂ (0.02 mmol, 14.0 mg), and CuI (0.04 mmol, 7.6 mg).

-

Evacuate and backfill the flask with an inert gas (repeat three times).

-

Add anhydrous THF (5 mL) and triethylamine (2.0 mmol, 0.28 mL).

-

Add phenylacetylene (1.2 mmol, 0.13 mL) dropwise.

-

Stir the reaction mixture at 65 °C for 6 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the mixture, dilute with ethyl acetate, and wash with saturated aqueous NH₄Cl and brine.

-

Dry the organic layer over Na₂SO₄, filter, and concentrate.

-

Purify the crude product by column chromatography.

Nucleophilic Aromatic Substitution of 2-Chloropyrimidine with Sodium Methoxide

Materials:

-

2-Chloropyrimidine (1.0 equiv)

-

Sodium methoxide (1.2 equiv)

-

Anhydrous methanol

-

Round-bottom flask with a reflux condenser

Procedure:

-

Dissolve 2-chloropyrimidine (1.0 mmol, 114.5 mg) in anhydrous methanol (5 mL) in a round-bottom flask.

-

Add sodium methoxide (1.2 mmol, 64.8 mg) to the solution.

-

Heat the reaction mixture to reflux and stir for 4 hours.

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction to room temperature and neutralize with a few drops of acetic acid.

-

Remove the solvent under reduced pressure.

-

Partition the residue between water and ethyl acetate.

-

Separate the organic layer, dry over Na₂SO₄, filter, and concentrate to afford 2-methoxypyrimidine.

Visualizing Reaction Mechanisms and Workflows

The following diagrams, generated using Graphviz, illustrate the catalytic cycles of key reactions and a general experimental workflow.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).

Caption: A typical experimental workflow for cross-coupling reactions.

Conclusion

The choice between a bromopyrimidine and a chloropyrimidine substrate is a critical decision in the design of synthetic routes for novel drug candidates. For palladium-catalyzed cross-coupling reactions, the greater reactivity of the C-Br bond generally offers advantages in terms of milder conditions and potentially higher yields. Conversely, in nucleophilic aromatic substitution reactions, the C-Cl bond can be more reactive due to the higher electronegativity of chlorine, although this is not a universal rule. By understanding the fundamental principles of reactivity and consulting comparative data, researchers can make informed decisions to optimize their synthetic strategies, ultimately accelerating the drug discovery process. This guide provides a foundational resource for navigating the nuanced reactivity of these essential heterocyclic building blocks.

References

The Biological Activity of Substituted Pyrimidine Compounds: A Technical Guide

Introduction

The pyrimidine scaffold is a fundamental heterocyclic aromatic compound that serves as a cornerstone in medicinal chemistry and drug discovery.[1][2] Its presence as a core structure in the nucleobases of nucleic acids—cytosine, thymine, and uracil—highlights its intrinsic importance in biological systems.[3][4][5] This foundational role has spurred extensive research into synthetic pyrimidine derivatives, revealing a vast spectrum of pharmacological activities. These derivatives have been shown to possess potent anticancer, antimicrobial, antiviral, anti-inflammatory, and kinase inhibitory properties, among others.[5][6][7][8]

This technical guide provides a comprehensive overview of the biological activities of substituted pyrimidine compounds, designed for researchers, scientists, and drug development professionals. It consolidates quantitative data from various studies, details key experimental protocols for biological evaluation, and visualizes critical signaling pathways and workflows to offer a deeper understanding of the structure-activity relationships and mechanisms of action.

Anticancer Activity

Substituted pyrimidines are one of the most extensively studied classes of compounds in oncology research. Their anticancer effects are diverse, often involving the inhibition of critical enzymes and signaling pathways that are dysregulated in cancer, such as cell cycle progression, signal transduction, and DNA synthesis.[1][7]

Data Presentation: In Vitro Anticancer Activity

The efficacy of pyrimidine derivatives as anticancer agents is typically quantified by their half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) against various human cancer cell lines. A lower value indicates greater potency.

Table 1: Cytotoxic Activity of Fused Pyrimidine Derivatives

| Compound Class | Cancer Cell Line | Target/Mechanism | IC50 / GI50 / EC50 (µM) | Reference(s) |

|---|---|---|---|---|

| Pyrido[2,3-d]pyrimidines | PC-3 (Prostate) | EGFR WT / T790M | 0.099 / 0.123 | [3] |

| Pyrrolo[2,3-d]pyrimidines | Colon Cancer Lines | Lck Kinase | GI50: 0.24 - 1.26 | [3] |

| N,4-di(1H-pyrazol-4-yl) pyrimidin-2-amines | 13 Cancer Cell Lines | CDK2 | Ki = 0.005 | [3] |

| Pyrrolo[2,3-d]pyrimidines | Hela (Cervical) | EGFR | 0.0033 - 0.062 | [9] |

| Pyrazolo[3,4-d]pyrimidines | LoVo (Colon) | Anticancer | 0.08 - 15.4 | [1] |

| Pyrazolo[3,4-d]pyrimidines | A549 (Lung) | Anticancer | 0.11 - 19.3 | [1] |

| Thiazolo[4,5-d]pyrimidines | A375 (Melanoma) | Anticancer | 0.02 - 1.5 | [1] |

| Aminopyrimidine Derivatives | Various Tumor Lines | Antiproliferative | EC50: 4 - 8 | [10] |

| Pyrimidine-based Derivatives | SCLC Cell Lines | Aurora A Kinase | < 0.2 | [11] |

| Pyridone Derivatives | MCF-7 (Breast) | VEGFR-2/HER-2 | 1.39 | [12] |

| Pyridone Derivatives | HepG2 (Liver) | VEGFR-2/HER-2 | 1.77 |[12] |

Key Signaling Pathways Targeted by Pyrimidine Inhibitors

Many pyrimidine derivatives function by inhibiting protein kinases, which are crucial regulators of cell signaling. The pyrazolo[3,4-d]pyrimidine scaffold, for instance, is an isostere of the adenine ring of ATP, allowing it to effectively bind to the ATP pocket of many kinases.[13]

Caption: EGFR signaling pathway inhibited by substituted pyrimidine compounds.

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess the in vitro cytotoxic effects of compounds on cancer cell lines.[1][12][14]

Objective: To determine the concentration of a pyrimidine compound that inhibits cell viability by 50% (IC50).

Principle: Viable cells with active mitochondria contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan.[1] The amount of formazan produced is directly proportional to the number of viable cells.

Materials:

-

96-well plates

-

Human cancer cell lines (e.g., A549, MCF-7)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

Pyrimidine compound stock solution (in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000–10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.[1][15]

-

Compound Treatment: Prepare serial dilutions of the pyrimidine compound in culture medium. Remove the old medium from the wells and add 100 µL of the various compound concentrations. Include a vehicle control (medium with DMSO) and a positive control. Incubate for a specified period (e.g., 48 or 72 hours).[15]

-

MTT Addition: After incubation, remove the treatment medium. Add 100 µL of fresh medium and 10 µL of MTT solution to each well.[1]

-

Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into purple formazan crystals.[1]

-

Solubilization: Carefully remove the MTT solution and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix thoroughly.

-

Absorbance Reading: Measure the absorbance of each well using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the compound concentration (log scale) to determine the IC50 value.

Caption: Standard experimental workflow for the MTT cell viability assay.

Antimicrobial Activity

Substituted pyrimidines have demonstrated a broad spectrum of antimicrobial activities, including antibacterial and antifungal effects.[16][17] The structural diversity of these compounds allows them to target various microbial processes, making them promising candidates for the development of new anti-infective agents to combat drug-resistant pathogens.[18]

Data Presentation: In Vitro Antimicrobial Activity

The antimicrobial potency of pyrimidine derivatives is often assessed by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

Table 2: Antibacterial and Antifungal Activity of Pyrimidine Derivatives

| Compound Class | Microorganism | Activity Metric | Value (µg/mL) | Reference(s) |

|---|---|---|---|---|

| Pyrimidinopyrazoles / Pyrimidinotriazoles | C. albicans | Zone of Inhibition | Moderate to Significant | [16] |

| Pyrimidinopyrazoles / Pyrimidinotriazoles | A. niger | Zone of Inhibition | Moderate to Significant | [16] |

| Amino-pyrimidine Derivatives | E. coli | ED50 | Potent Activity | [19] |

| Pyrrolo[3,2-d]pyrimidines | S. aureus | MIC | 62.5 - 1000 | [20] |

| Pyrrolo[3,2-d]pyrimidines | P. aeruginosa | MIC | 62.5 - 1000 | [20] |

| Thiophenyl-pyrimidine Derivative | MRSA / VRE | Antibacterial Potency | Higher than Vancomycin |[18] |

Experimental Protocol: Agar Well Diffusion Method

The agar well diffusion method is a standard and widely used technique for the preliminary screening of the antimicrobial activity of chemical compounds.[1][20]

Objective: To qualitatively assess the antimicrobial activity of a pyrimidine compound by measuring the zone of growth inhibition.

Principle: The compound diffuses from a well through a solid agar medium that has been uniformly inoculated with a test microorganism. If the compound is effective, it inhibits the growth of the microorganism, resulting in a clear circular zone around the well. The diameter of this zone is proportional to the antimicrobial activity of the compound.

Materials:

-

Petri plates with sterile nutrient agar or Mueller-Hinton agar

-

Cultures of test microorganisms (e.g., S. aureus, E. coli)

-

Sterile cotton swabs

-

Sterile cork borer (6-8 mm diameter)

-

Pyrimidine compound solutions (at various concentrations)

-

Solvent control (e.g., DMSO)

-

Standard antibiotic control (e.g., Ciprofloxacin)

Procedure:

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., to a 0.5 McFarland standard turbidity).

-

Plate Inoculation: Dip a sterile cotton swab into the inoculum and rotate it to remove excess liquid. Evenly swab the entire surface of the agar plate to create a uniform microbial lawn.[1]

-

Well Punching: Use a sterile cork borer to aseptically punch uniform wells in the agar.

-

Compound Loading: Add a defined volume (e.g., 50-100 µL) of the pyrimidine compound solution into a designated well. Add the solvent control and standard antibiotic to other wells on the same plate.[1]

-

Incubation: Incubate the plates under appropriate conditions (e.g., at 37°C for 24 hours for bacteria).

-

Measurement: After incubation, measure the diameter (in mm) of the clear zone of inhibition around each well.

Antiviral Activity

Pyrimidine analogues have played a significant role in antiviral therapy for decades. Their structural similarity to natural nucleosides allows them to interfere with viral nucleic acid synthesis. Research has expanded to non-nucleoside pyrimidine derivatives that inhibit a wide range of viruses, including influenza, HIV, hepatitis, and herpes viruses.[21][22][23]

Data Presentation: In Vitro Antiviral Activity

The antiviral activity of pyrimidine compounds is evaluated against various viruses, often using assays that measure the reduction in viral replication or infectivity.

Table 3: Antiviral Activity of Selected Pyrimidine Derivatives

| Compound Class | Virus | Assay | Key Finding | Reference(s) |

|---|---|---|---|---|

| Nucleoside Derivatives | Herpes Simplex, Vaccinia | Plaque-Inhibition | High activity for Arabinosylcytosine derivatives | [21] |

| 5-Fluorouridine | RNA Viruses | Plaque-Inhibition | Inhibitory activity observed | [21] |

| Pyrimido[4,5-d]pyrimidines | Human Coronaviruses (HCoV) | Antiviral Evaluation | Compounds showed activity against HCoV-229E | [24] |

| Pyrimido[4,5-d]pyrimidines | Influenza A (H3N2) | Antiviral Evaluation | Compounds showed activity against Influenza A |[24] |

Experimental Protocol: Plaque Reduction Assay

The plaque reduction assay is a standard method for determining the infectivity of a virus and evaluating the efficacy of antiviral compounds.[21][25]

Objective: To quantify the reduction in viral plaques in the presence of a pyrimidine compound to determine its antiviral activity.

Principle: A confluent monolayer of host cells is infected with a known amount of virus. The infected cells are then overlaid with a semi-solid medium (like agar) which restricts the spread of progeny viruses to adjacent cells. This results in the formation of localized zones of cell death or "plaques," which can be counted. An effective antiviral agent will reduce the number or size of these plaques.

Materials:

-

Confluent monolayer of susceptible host cells in well plates

-

Virus stock of known titer

-

Culture medium

-

Pyrimidine compound solutions

-

Semi-solid overlay medium (e.g., medium with low-melting-point agarose)

-

Staining solution (e.g., crystal violet)

Procedure:

-

Cell Culture: Grow a confluent monolayer of host cells in multi-well plates.

-

Infection: Remove the culture medium and infect the cell monolayers with a dilution of virus that will produce a countable number of plaques (e.g., 50-100 plaques per well).

-

Adsorption: Allow the virus to adsorb to the cells for 1-2 hours at 37°C.

-

Treatment: Remove the viral inoculum and wash the cells. Add the semi-solid overlay medium containing various concentrations of the pyrimidine compound. Also, include a virus control (no compound) and a cell control (no virus).

-

Incubation: Incubate the plates for several days until visible plaques are formed.

-

Staining and Counting: Remove the overlay, fix the cells (e.g., with formaldehyde), and stain them with a solution like crystal violet. Living cells will stain, while the plaques (areas of dead cells) will remain clear.

-

Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction at each compound concentration compared to the virus control.

Conclusion

Substituted pyrimidine compounds represent a highly versatile and privileged scaffold in medicinal chemistry. Their ability to interact with a wide array of biological targets has led to their development as potent anticancer, antimicrobial, and antiviral agents.[2][5][6] The quantitative data and experimental protocols presented in this guide underscore the depth of research in this field and provide a framework for the continued evaluation and rational design of novel pyrimidine-based therapeutics. The use of standardized assays is critical for comparing the efficacy of new derivatives and understanding their structure-activity relationships, which will ultimately drive the discovery of next-generation drugs to address pressing global health challenges.

References

- 1. benchchem.com [benchchem.com]

- 2. Diverse Biological Activity of Pyrimidine Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ijrpr.com [ijrpr.com]

- 4. sciensage.info [sciensage.info]

- 5. researchgate.net [researchgate.net]

- 6. ijpsjournal.com [ijpsjournal.com]

- 7. Biological activities of synthetic pyrimidine derivatives [wisdomlib.org]

- 8. benthamdirect.com [benthamdirect.com]

- 9. Frontiers | A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship [frontiersin.org]

- 10. mdpi.com [mdpi.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. mdpi.com [mdpi.com]

- 13. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. mdpi.com [mdpi.com]

- 15. Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 16. ANTIMICROBIAL EVALUATION OF NOVEL SUBSTITUTED PYRIMIDINOPYRAZOLES AND PYRIMIDINOTRIAZOLES - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 19. Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Biological Evaluation of Pyrrolo [3, 2-d] pyrimidine Derivatives as Antibacterial Agents against Pathogenic Bacteria | Auctores [auctoresonline.org]

- 21. Antiviral activities of pyrimidine nucleoside analogues: some structure--activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Antiviral Activity of Pyrimidine Containing Compounds: Patent Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. eurekaselect.com [eurekaselect.com]

- 24. mdpi.com [mdpi.com]

- 25. jocpr.com [jocpr.com]

5-Bromo-2-chloro-4,6-dimethylpyrimidine: A Comprehensive Technical Guide for Heterocyclic Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction: 5-Bromo-2-chloro-4,6-dimethylpyrimidine stands as a pivotal heterocyclic building block in the landscape of medicinal chemistry and organic synthesis. Its unique substitution pattern, featuring two distinct halogen atoms at positions of differential reactivity and activating methyl groups, renders it a versatile scaffold for the construction of complex molecular architectures. This technical guide provides an in-depth exploration of its synthesis, physicochemical properties, and key chemical transformations, supported by detailed experimental protocols and quantitative data. The strategic functionalization of this pyrimidine core is instrumental in the development of novel therapeutic agents, particularly in the realm of kinase inhibitors and other targeted therapies.

Physicochemical and Spectroscopic Data

A thorough understanding of the physicochemical and spectroscopic properties of this compound is fundamental to its application in synthesis. The following tables summarize its key characteristics.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 4786-72-5 | [1] |

| Molecular Formula | C₆H₆BrClN₂ | [1] |

| Molecular Weight | 221.48 g/mol | [1][2] |

| Appearance | Solid | [2] |

| Boiling Point | 277.7°C at 760 mmHg | [1] |

| Density | 1.621 g/cm³ | [1] |

| Flash Point | 121.8°C | [1] |

| Refractive Index | 1.567 | [1] |

Table 2: Spectroscopic Data of this compound

| Spectrum Type | Data |

| ¹H NMR | Data not available in search results. |

| ¹³C NMR | Data not available in search results. |

| Mass Spectrum | Data not available in search results. |

| Infrared (IR) | Data not available in search results. |

Synthesis of this compound

The synthesis of this compound can be conceptualized through a multi-step sequence starting from readily available pyrimidine precursors. A plausible and commonly employed strategy involves the functionalization of a pre-formed pyrimidine ring.

Experimental Protocol: Synthesis from 4,6-dimethyl-2-pyrimidinone (Conceptual)

This protocol is based on established chemical transformations of pyrimidine systems.

-

Chlorination of 4,6-dimethyl-2-pyrimidinone:

-

To a stirred solution of 4,6-dimethyl-2-pyrimidinone, add phosphorus oxychloride (POCl₃) in excess.

-

Heat the reaction mixture under reflux for several hours.

-

After cooling, the excess POCl₃ is carefully removed under reduced pressure.

-

The residue is then cautiously poured onto crushed ice and neutralized with a suitable base (e.g., sodium bicarbonate solution) to precipitate the crude 2-chloro-4,6-dimethylpyrimidine.

-

The crude product is filtered, washed with water, and dried.

-

-

Bromination of 2-chloro-4,6-dimethylpyrimidine:

-

Dissolve the 2-chloro-4,6-dimethylpyrimidine in a suitable solvent such as glacial acetic acid or a chlorinated solvent.

-

Add a brominating agent, such as N-bromosuccinimide (NBS) or bromine, to the solution.

-

The reaction may be initiated by a radical initiator or by heating.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, the reaction mixture is worked up by washing with an aqueous solution of a reducing agent (e.g., sodium thiosulfate) to remove excess bromine, followed by washing with a base to neutralize the acid.

-

The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄) and the solvent is removed in vacuo.

-

The crude this compound is then purified by recrystallization or column chromatography.

-

References

An In-depth Technical Guide to the Electrophilic and Nucleophilic Sites of 5-Bromo-2-chloro-4,6-dimethylpyrimidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-2-chloro-4,6-dimethylpyrimidine is a halogenated pyrimidine derivative with significant potential as a versatile building block in medicinal chemistry and organic synthesis. The strategic placement of its functional groups—a bromo and a chloro substituent, along with two electron-donating methyl groups—creates a unique electronic and steric environment that dictates its reactivity. This technical guide provides a comprehensive analysis of the electrophilic and nucleophilic sites of this compound, offering insights into its reaction dynamics. While direct experimental data for this specific molecule is limited, this guide draws upon established principles of pyrimidine chemistry and data from structurally analogous compounds to predict its reactivity in key chemical transformations, including nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. Detailed, albeit inferred, experimental protocols and data are presented to serve as a practical resource for researchers in the field.

Introduction

Pyrimidine scaffolds are privileged structures in medicinal chemistry, forming the core of numerous therapeutic agents. The functionalization of the pyrimidine ring allows for the precise tuning of a molecule's physicochemical properties and biological activity. This compound (CAS No. 4786-72-5) is a commercially available reagent that offers multiple reactive sites for chemical modification.[1][2][3][4] Understanding the interplay of its substituents is crucial for predicting its behavior in chemical reactions and for the strategic design of novel bioactive molecules.

The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electron deficiency is further influenced by the substituents. The chloro group at the C2 position and the bromo group at the C5 position are electron-withdrawing via induction, further activating the ring towards nucleophilic attack. Conversely, the methyl groups at the C4 and C6 positions are electron-donating through hyperconjugation, which can modulate the reactivity of the ring and its substituents.

Predicted Electrophilic and Nucleophilic Sites

The primary electrophilic sites on this compound are the carbon atoms bonded to the halogen substituents (C2 and C5), as well as the carbon atoms at the 4 and 6 positions due to the electron-withdrawing nature of the pyrimidine ring. The nucleophilic sites are the two nitrogen atoms within the pyrimidine ring, which possess lone pairs of electrons.

Caption: Predicted electrophilic and nucleophilic centers on the this compound molecule.

Reactivity and Key Transformations

Based on the reactivity of analogous compounds, this compound is expected to readily undergo nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. The regioselectivity of these reactions is a key consideration for synthetic planning.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient pyrimidine ring is highly susceptible to nucleophilic attack. The chloro group at the C2 position is predicted to be the primary site for SNAr. This is because the C2 and C4/C6 positions are activated by the ring nitrogens. While the methyl groups at C4 and C6 are electron-donating, the chloro group is generally a better leaving group than a methyl group in SNAr. Furthermore, in related halosubstituted pyrimidines, the C2 position is often more reactive towards nucleophiles than the C5 position.

Caption: General scheme for the predicted regioselective SNAr reaction at the C2 position.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. In dihalogenated pyrimidines, the reactivity of the carbon-halogen bond typically follows the order C-I > C-Br > C-Cl. Therefore, the C5-bromo position of this compound is expected to be more reactive than the C2-chloro position in reactions like Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. This differential reactivity allows for selective functionalization at the C5 position.

References

An In-depth Technical Guide to the Stability and Storage of Halogenated Pyrimidines

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for key halogenated pyrimidines: 5-Fluorouracil, 5-Bromouracil, 5-Chlorouracil, and 5-Iodouracil. Understanding the stability of these compounds is critical for ensuring their efficacy and safety in research and pharmaceutical applications. This document outlines their degradation pathways, provides quantitative stability data, and details experimental protocols for stability-indicating assays.

Introduction to Halogenated Pyrimidines

Halogenated pyrimidines are analogues of the natural pyrimidine nucleobases (uracil, thymine, and cytosine) where a hydrogen atom is replaced by a halogen. This substitution significantly alters the molecule's electronic properties, size, and reactivity, leading to a range of biological activities. They are widely used as anticancer and antiviral agents, as well as tools in molecular biology to study DNA replication and repair. However, their halogen substituent can also render them susceptible to various degradation pathways, impacting their shelf-life and therapeutic efficacy.

General Stability Considerations

The stability of halogenated pyrimidines is influenced by several factors, including:

-

Temperature: Elevated temperatures generally accelerate degradation reactions. Some halogenated pyrimidines may also be sensitive to freezing.

-

pH: The rate of hydrolysis can be significantly dependent on the pH of the solution. Both acidic and alkaline conditions can promote degradation.

-

Light: Exposure to ultraviolet (UV) and visible light can induce photolytic degradation, often involving the cleavage of the carbon-halogen bond.

-

Oxidizing Agents: The pyrimidine ring can be susceptible to oxidation, leading to the formation of various degradation products.

-

Humidity: For solid forms, moisture can facilitate hydrolytic degradation and may affect the physical properties of the compound.

Stability Profiles of Key Halogenated Pyrimidines

This section details the known stability characteristics of 5-Fluorouracil, 5-Bromouracil, 5-Chlorouracil, and 5-Iodouracil.

5-Fluorouracil (5-FU)

5-Fluorouracil is the most studied of the halogenated pyrimidines in terms of stability. It is known to be susceptible to degradation in alkaline conditions, while it exhibits greater stability in acidic and neutral environments.[1]

Storage Conditions: Solid 5-FU should be stored at room temperature.[2] Solutions of 5-FU for injection are typically stored at controlled room temperature (20-25°C) and protected from light.[3][4] Refrigeration of 5-FU solutions, particularly at higher concentrations, can lead to precipitation.[5] However, some diluted solutions in specific infusion bags have been shown to be stable for extended periods under refrigeration (2-8°C).[3]

Quantitative Stability Data for 5-Fluorouracil

| Parameter | Condition | Stability | Reference |

| Solution Stability (in 0.9% NaCl) | Frozen at -20°C, thawed, then refrigerated at 5°C ± 3°C | Stable for up to 28 days after 79 days of frozen storage. | |

| Solution Stability (in 0.9% NaCl or 5% Dextrose) | Room Temperature (25°C, 60% RH) in Intravia™ bags | Stable for 15 days for concentrations from 20 to 50 mg/mL. | [3] |

| Solution Stability (in 0.9% NaCl or 5% Dextrose) | Refrigerated (2-8°C) in Intravia™ bags | Stable for 15 days for concentrations from 20 to 50 mg/mL. | [3] |

| Solution Stability (in 0.9% NaCl or 5% Dextrose) | Room Temperature (25°C, 60% RH) in CADD™ cassettes | Stable for 10 days (20-30 mg/mL) and 7 days (40-50 mg/mL). | [3] |

| Solution Stability (in 0.9% NaCl or 5% Dextrose) | Refrigerated (2-8°C) in CADD™ cassettes | Stable for 10 days for concentrations from 20 to 50 mg/mL. | [3] |

| Hydrolytic Degradation | Alkaline conditions (0.1N NaOH, reflux for 8 hours) | Approximately 45% degradation. | [1] |

| Hydrolytic Degradation | Acidic conditions (5N HCl, reflux for 2 days) | Negligible degradation. | [1] |

| Oxidative Degradation | 3-27% H₂O₂ at room temperature for 1 day | Negligible degradation. | [1] |

| Photostability | Exposure to light (solid and solution state) for 10 days | Highly stable. | [1] |

| Thermal Stability (Solid State) | Up to 275°C | Good thermal stability. | [6] |

5-Bromouracil

5-Bromouracil is known to be sensitive to ultraviolet radiation, which can lead to the cleavage of the C-Br bond and the formation of a uracilyl radical.[3] This photosensitivity is a key factor in its mutagenic effects. When heated to decomposition, it emits toxic fumes of hydrogen bromide and nitrogen oxides.[7]

Storage Conditions: Store at ambient temperatures.[7]

Quantitative Stability Data for 5-Bromouracil

| Parameter | Condition | Stability/Observation | Reference |

| Photostability | Ultraviolet (UV) irradiation | Undergoes C-Br bond cleavage, forming a uracilyl radical. | [3] |

| Thermal Stability | Heated to decomposition | Emits toxic fumes of hydrogen bromide and nitrogen oxides. | [7] |

| Hydrolysis | Strongly alkaline conditions | The major degradation product observed is barbituric acid. | [2] |

5-Chlorouracil

5-Chlorouracil is a mutagenic analogue of thymine and is considered a marker for DNA damage caused by hypochlorous acid.[8]

Storage Conditions: General storage recommendations for pyrimidine analogs suggest storing in a cool, dry place, protected from light.

Quantitative Stability Data for 5-Chlorouracil

| Parameter | Condition | Stability/Observation | Reference |

| Hydrolysis | Alkaline conditions | The ease of hydrolysis for 5-halouracils increases from fluoro to iodo, suggesting 5-chlorouracil is more susceptible to hydrolysis than 5-fluorouracil. | [2] |

5-Iodouracil

5-Iodouracil is another photosensitive halogenated pyrimidine.

Storage Conditions: Recommended storage is at 2-8°C, protected from light.[9]

Quantitative Stability Data for 5-Iodouracil

| Parameter | Condition | Stability/Observation | Reference |

| Storage Temperature | 2-8°C | Recommended storage condition. | [9] |

| Light Sensitivity | Light exposure | Should be protected from light. | [9] |

| Hydrolysis | Strongly alkaline conditions | Major degradation products are uracil and barbituric acid. | [2] |

Degradation Pathways

The degradation of halogenated pyrimidines can proceed through several pathways, primarily hydrolysis and photolysis.

Hydrolytic Degradation of 5-Fluorouracil

The hydrolysis of 5-FU in alkaline solutions is a multi-step process. The initial step involves the hydration of the C5-C6 double bond to form 5,6-dihydro-5-fluoro-6-hydroxyuracil.[10] This intermediate can then undergo either defluorination to produce 5-hydroxyuracil or ring-opening via cleavage of the N3-C4 bond.[10] Subsequent breakdown of the ring-opened intermediate releases urea and ultimately leads to the formation of fluoroacetaldehyde.[10]

Caption: Hydrolytic degradation pathway of 5-Fluorouracil in alkaline solution.

Photodegradation of 5-Bromouracil

Upon exposure to UV radiation, 5-bromouracil can undergo homolytic cleavage of the carbon-bromine bond. This process generates a highly reactive uracilyl radical and a bromine radical. The uracilyl radical can then participate in further reactions, such as hydrogen abstraction, leading to the formation of uracil or other photoproducts.

Caption: Photodegradation pathway of 5-Bromouracil.

Experimental Protocols for Stability-Indicating Assays

A stability-indicating assay is an analytical procedure used to detect changes in the concentration of the active pharmaceutical ingredient (API) due to degradation. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique for this purpose. The following are general protocols for forced degradation studies, which are essential for developing and validating a stability-indicating method.

General Forced Degradation Protocol

Forced degradation studies are performed to generate degradation products and to demonstrate the specificity of the analytical method.[7][11][12]

Caption: General workflow for forced degradation studies.

Materials:

-

Halogenated pyrimidine (5-FU, 5-BrU, 5-ClU, or 5-IoU)

-

Hydrochloric acid (HCl), analytical grade

-

Sodium hydroxide (NaOH), analytical grade

-

Hydrogen peroxide (H₂O₂), 30%

-

HPLC grade water, methanol, and acetonitrile

-

Phosphate or acetate buffer for mobile phase preparation

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of the halogenated pyrimidine in a suitable solvent (e.g., water, methanol, or a mixture) at a known concentration (e.g., 1 mg/mL).

-

Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 1N HCl. Heat the mixture at a specified temperature (e.g., 60-80°C) for a defined period (e.g., 2, 4, 8, 24 hours). Cool the solution and neutralize with 1N NaOH. Dilute to a suitable concentration for HPLC analysis.

-

Alkaline Hydrolysis: To an aliquot of the stock solution, add an equal volume of 1N NaOH. Keep the mixture at room temperature or heat at a lower temperature (e.g., 40-60°C) for a defined period. Cool the solution and neutralize with 1N HCl. Dilute to a suitable concentration for HPLC analysis.

-

Oxidative Degradation: To an aliquot of the stock solution, add an equal volume of 3-30% H₂O₂. Keep the mixture at room temperature for a defined period, protected from light. Dilute to a suitable concentration for HPLC analysis.

-

Thermal Degradation:

-

Solid State: Place the solid compound in a stability chamber at an elevated temperature (e.g., 60-80°C) with or without humidity for a defined period. Dissolve a known amount of the stressed solid in a suitable solvent for HPLC analysis.

-

Solution State: Heat the stock solution at an elevated temperature (e.g., 60-80°C) for a defined period. Cool and dilute for HPLC analysis.

-

-

Photolytic Degradation: Expose the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. A control sample should be protected from light. Prepare solutions from the stressed samples for HPLC analysis.

Stability-Indicating HPLC Method

The following is a general template for a stability-indicating RP-HPLC method. The specific conditions will need to be optimized for each halogenated pyrimidine.

Chromatographic Conditions (Example for 5-Fluorouracil): [1][13][14]

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

-

Mobile Phase: Isocratic elution with a mixture of a buffer (e.g., 20 mM potassium phosphate monobasic, pH adjusted to 3.0-5.0 with phosphoric acid) and an organic modifier (e.g., methanol or acetonitrile). A gradient elution may be necessary to resolve all degradation products.

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 20 µL

-

Column Temperature: 30°C

-

Detection: UV at the λmax of the specific halogenated pyrimidine (e.g., ~260-270 nm). A photodiode array (PDA) detector is recommended to check for peak purity.

Method Validation: The developed HPLC method must be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose.[9][15] Key validation parameters include:

-

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, including impurities, degradants, and matrix components. This is demonstrated through forced degradation studies.

-

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample within a given range.

-

Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

-

Accuracy: The closeness of the test results obtained by the method to the true value.

-

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst precision).

-

Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

-

Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

-

Robustness: A measure of its capacity to remain unaffected by small, but deliberate, variations in method parameters and provides an indication of its reliability during normal usage.

Conclusion

The stability of halogenated pyrimidines is a critical attribute that must be thoroughly understood and controlled. 5-Fluorouracil is the most well-characterized in this regard, with established degradation pathways and stability data under various conditions. 5-Bromouracil, 5-Chlorouracil, and 5-Iodouracil are known to be susceptible to hydrolytic and/or photolytic degradation, but more quantitative data is needed for a comprehensive stability profile. The experimental protocols outlined in this guide provide a framework for conducting forced degradation studies and developing validated stability-indicating methods, which are essential for ensuring the quality, safety, and efficacy of these important therapeutic and research compounds.

References

- 1. A Stability-Indicating RP-HPLC Assay Method for 5-Fluorouracil - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Insights into the deactivation of 5-bromouracil after ultraviolet excitation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Hydrolytic pathway of 5-fluorouracil in aqueous solutions for clinical use - PubMed [pubmed.ncbi.nlm.nih.gov]